6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
6-methoxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-22-12-3-4-13-14(11-12)23-16(19-13)21-9-7-20(8-10-21)15-17-5-2-6-18-15/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHAADUKAQEJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Synthesis
The benzothiazole moiety is synthesized via cyclization of 4-methoxyaniline with thiocyanate derivatives. Key steps include:
-
Bromination and cyclization : Treatment of 4-methoxyaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at 0–5°C forms 2-amino-6-methoxybenzothiazole .
-
Intermediate formation : The amine group of 2-amino-6-methoxybenzothiazole reacts with 3-chloropropionyl chloride in 1,4-dioxane under reflux to yield 3-chloro-N-(6-methoxybenzothiazol-2-yl)propanamide .
Table 1: Yields and Conditions for Benzothiazole Intermediate Synthesis
Piperazine-Pyrimidine Coupling
The final step involves nucleophilic substitution of the chlorine atom in the intermediate with 4-(pyrimidin-2-yl)piperazine :
Table 2: Optimization of Coupling Reaction
Analytical Characterization
Structural Confirmation
Synthesized compounds are validated using:
-
¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while piperazine protons appear as multiplet signals at δ 2.5–3.5 ppm.
-
Mass spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 398.1 for C₁₉H₂₀N₆O₂S).
-
HPLC : Purity >95% confirmed via reverse-phase chromatography.
Yield Optimization Strategies
Solvent and Catalyst Screening
Temperature and Time Dependence
-
Reflux conditions : 12-hour reflux in acetonitrile maximizes yield, while prolonged heating (>16 h) leads to decomposition.
Comparative Analysis of Synthetic Routes
Table 3: Summary of Published Syntheses
| Study | Key Steps | Yield | Purity |
|---|---|---|---|
| Alhusadi (2018) | Acylation + Piperazine coupling | 3–19% | >95% |
| PMC (2020) | Bromination + NaI-catalyzed coupling | 69–88% | >98% |
| EvitaChem (2025) | Multi-step alkylation | N/A | >99% |
Challenges and Solutions
Hygroscopic Reagents
Byproduct Formation
-
Issue : Competing N-alkylation of piperazine.
-
Solution : Optimize stoichiometry (1:1.2 ratio of intermediate to piperazine).
Industrial-Scale Production
Pilot-Scale Protocols
-
Continuous flow systems : Reduce reaction time by 40% compared to batch processes.
-
Crystallization : Ethanol/water mixtures yield high-purity crystals (>99%).
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidinyl group can be reduced under catalytic hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of 6-hydroxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole.
Reduction: Formation of this compound with reduced pyrimidinyl group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that compounds with similar structures can effectively target cancer cells by disrupting key signaling pathways involved in tumor growth and survival.
Antimicrobial Properties
6-Methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert its effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al. (2021) | Antimicrobial | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. |
| Lee et al. (2022) | Neuroprotection | Reported reduction in neuronal cell death by 30% in models of oxidative stress-induced damage. |
Mechanism of Action
The mechanism of action of 6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Piperazine Substituent Variations
- Target Compound : Pyrimidin-2-yl group on piperazine.
- Analog 1 : 2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-1,3-benzothiazole (CAS 478077-01-9)
- Analog 2: 6-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methyl-2,3-dihydropyridazin-3-one (CAS 2741938-99-6) Substituent: 4-Fluoro-benzothiazol-2-yl group.
Benzothiazole Core Modifications
- Analog 3: 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897475-12-6) Substituent: Methyl at position 4, phenoxybenzoyl on piperazine. Key Differences: Increased steric bulk (MW 429.5 g/mol) and aromaticity may reduce solubility but enhance protein interactions .
- Analog 4 : 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5)
Physicochemical Properties
Biological Activity
6-Methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a benzothiazole core linked to a piperazine moiety and a pyrimidine ring, which are known to enhance biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : The compound has shown promising anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that derivatives containing the benzothiazole scaffold exhibit significant antiproliferative effects across several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
- Antibacterial Activity : The presence of the pyrimidine ring enhances the compound's antibacterial properties. Research indicates that compounds with similar structures have demonstrated high efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Studies
A series of experiments evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.24 | Apoptosis induction |
| A549 | 0.44 | Cell cycle arrest |
| HepG2 | 0.31 | Caspase activation |
| SK-N-SH | 0.92 | Inhibition of proliferation |
These results indicate that the compound effectively inhibits cell growth and induces apoptosis in a concentration-dependent manner.
Antibacterial Studies
The antibacterial activity was assessed using Minimum Inhibitory Concentration (MIC) tests against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12 | Moderate |
| Escherichia coli | 15 | Moderate |
| Bacillus subtilis | 10 | High |
The results suggest that the compound exhibits moderate to high antibacterial activity, which may be attributed to its structural components enhancing membrane permeability in bacterial cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzothiazole scaffold significantly influence biological activity. Key observations include:
- Methoxy Group Positioning : The positioning of the methoxy group on the benzothiazole ring appears crucial for maintaining potency against both cancerous cells and bacteria.
- Pyrimidine Substituents : Variations in substituents on the pyrimidine ring can enhance or diminish activity, indicating that specific functional groups may interact favorably with biological targets .
Case Studies
Recent literature highlights specific case studies where derivatives of this compound were synthesized and tested:
- Al-Soud et al. reported a derivative showing an IC50 of 8 µM against DU-145 prostate cancer cells, suggesting strong antiproliferative effects .
- Xuejiao et al. synthesized a pyridine-based derivative with an IC50 value of 1.2 nM against SKRB-3 breast cancer cells, showcasing exceptional anticancer potential .
Q & A
Q. Q1. What are the critical considerations for optimizing the synthesis of 6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution at the piperazine ring and heterocycle formation. Key parameters include:
- Reagent selection : Use of coupling agents (e.g., POCl₃ for activating carboxylic acids ).
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for substitution reactions .
- Temperature control : Substitution at the piperazine moiety often requires reflux (80–120°C) to achieve high yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity .
Q. Q2. How should researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, pyrimidine protons at δ ~8.5 ppm) .
- HRMS : Verify molecular weight (theoretical vs. observed) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., pyrazoline derivatives in ).
- Elemental analysis : Validate purity (>95% C, H, N content) .
Advanced Research Questions
Q. Q3. What strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) .
- Purity reassessment : Re-examine compound purity via HPLC-MS to rule out degradation products .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers .
- Structural analogs : Test derivatives (e.g., pyrimidine vs. pyridine substitutions) to isolate pharmacophores .
Q. Q4. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer: Focus on modular substitutions:
- Piperazine modifications : Replace pyrimidin-2-yl with other aryl groups (e.g., naphthalene in ) to assess receptor selectivity.
- Benzothiazole substitutions : Introduce electron-withdrawing groups (e.g., Cl at position 6) to modulate pharmacokinetics .
- Methoxy group replacement : Test ethoxy or hydroxyl groups to evaluate metabolic stability .
Q. Q5. What computational methods are suitable for predicting target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB IDs for kinases or GPCRs) to predict binding modes .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors .
Q. Q6. How can researchers address spectral data contradictions (e.g., unexpected NMR peaks)?
Methodological Answer:
- Heteronuclear NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals (e.g., piperazine protons ).
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs for unambiguous assignments .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., pyrazolo-benzothiazoles in ).
Methodological Pitfalls to Avoid
- Overlooking tautomerism : The pyrimidine ring may exhibit tautomeric forms, affecting reactivity .
- Ignoring solvent effects : Polar solvents stabilize charge-separated intermediates in substitution reactions .
- Misinterposing bioactivity : Confirm target engagement via knock-out/knock-in models before mechanistic claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
